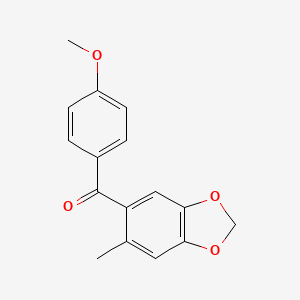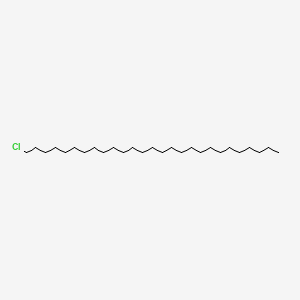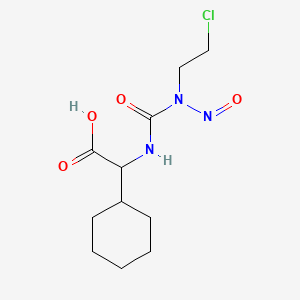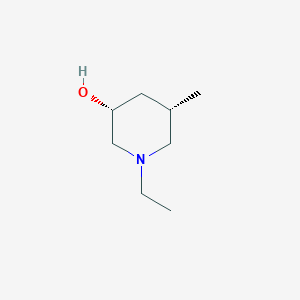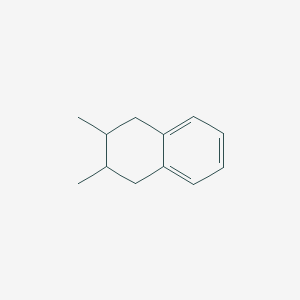
2,3-Dimethyltetralin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Dimethyltetralin can be synthesized through the cyclization of 5-phenyl-hex-1- or -2-ene using a solid cyclization catalyst. The catalyst typically comprises an acidic ultra-stable crystalline aluminosilicate molecular sieve Y-zeolite. The reaction is conducted at elevated temperatures and pressures to maintain the feedstock in the liquid phase .
Industrial Production Methods: Industrial production of this compound involves similar cyclization processes, often optimized for large-scale production. The use of Y-zeolite catalysts ensures high selectivity and yield of the desired dimethyltetralin isomers.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dimethyltetralin undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding naphthalene derivatives.
Reduction: Hydrogenation reactions can further reduce the compound to more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride as a catalyst.
Major Products:
Oxidation: Produces naphthalene derivatives.
Reduction: Produces more saturated hydrocarbons.
Substitution: Produces various substituted tetralin derivatives.
Applications De Recherche Scientifique
2,3-Dimethyltetralin has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyltetralin involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects are mediated through interactions with cellular receptors and enzymes, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Tetralin (1,2,3,4-tetrahydronaphthalene): A parent compound of 2,3-Dimethyltetralin, used as a hydrogen-donor solvent.
1,5-Dimethyltetralin: Another dimethyl derivative of tetralin with different methyl group positions.
2,6-Dimethyltetralin: Similar to this compound but with methyl groups at the 2 and 6 positions.
Uniqueness: this compound is unique due to its specific methyl group positions, which influence its chemical reactivity and physical properties. This positional isomerism can lead to different biological activities and applications compared to other dimethyltetralin isomers.
Propriétés
Numéro CAS |
21564-92-1 |
|---|---|
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
2,3-dimethyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H16/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h3-6,9-10H,7-8H2,1-2H3 |
Clé InChI |
NJOXXZPRVMTBBP-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=CC=CC=C2CC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


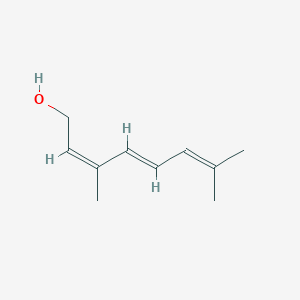

![6-(2-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13809554.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethoxyphenyl)-](/img/structure/B13809568.png)
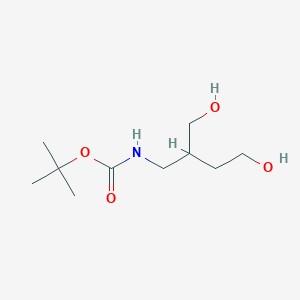
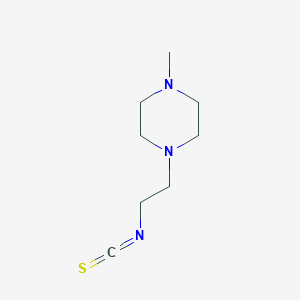
![(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,14S,17S)-5-(2-amino-2-oxoethyl)-14-[(1R)-1-hydroxyethyl]-2,11-bis(hydroxymethyl)-8-(2-methylpropyl)-3,6,9,12,15,23-hexaoxo-1,4,7,10,13,16-hexazacyclotricosane-17-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13809590.png)
![2-[(Pentafluoroethyl)sulfanyl]propanoic acid](/img/structure/B13809593.png)
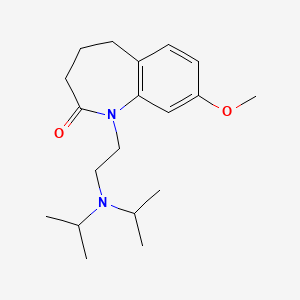
![1-(2-methylpiperidin-1-yl)-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B13809603.png)
